Triolein

Catalog No.
S529022
CAS No.
122-32-7
M.F
C57H104O6
M. Wt
885.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triolein

CAS Number

122-32-7

Product Name

Triolein

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate

Molecular Formula

C57H104O6

Molecular Weight

885.4 g/mol

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-

InChI Key

PHYFQTYBJUILEZ-IUPFWZBJSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Solubility

Insoluble in water
Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.

Synonyms

Glycerol Trioleate, Glycerol, Trioleyl, Trielaidin, Trioleate Glycerin, Trioleate, Glycerol, Trioleate-Glycerin, Triolein, Trioleoylglycerol, Trioleyl Glycerol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound Triolein is 884.7833 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fats - Fats, Unsaturated. It belongs to the ontological category of triglyceride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Studies on Metabolism and Obesity:

Triolein serves as a substrate for studying fat digestion and absorption. Researchers employ it to investigate how the body breaks down dietary fats and how these processes might be linked to obesity. By observing how cells handle triolein, scientists can gain insights into the development and potential treatment strategies for obesity [].

Understanding Diabetes and Insulin Resistance:

Triolein plays a role in research on diabetes and insulin resistance. Studies utilize triolein to assess how the body responds to dietary fats after a meal. By measuring how efficiently cells take up triolein in response to insulin, researchers can gain a better understanding of insulin resistance, a hallmark of type 2 diabetes [].

Investigating Lipid-related Diseases:

Triolein finds application in research on various lipid-related diseases, such as hyperlipidemia (high blood cholesterol). Scientists use triolein to induce hyperlipidemia in animal models, allowing them to study the mechanisms behind these conditions and evaluate potential therapeutic interventions.

Drug Delivery Systems:

Triolein shows promise in the development of drug delivery systems. Due to its biocompatibility and ability to self-assemble into nanoparticles, triolein can be used to encapsulate drugs and deliver them specifically to target tissues [].

Biofuel Research:

Triolein is a potential source of biodiesel, a renewable fuel alternative. Research explores how triolein can be converted into biodiesel through various processes, paving the way for more sustainable fuel options [].

Triolein, also known as glyceryl trioleate, is a symmetrical triglyceride formed from glycerol and three molecules of the unsaturated fatty acid oleic acid. Its chemical formula is C₅₇H₁₄₄O₆, and it is a significant component of various natural fats and oils, including olive oil, sunflower oil, and cacao butter. Triolein typically constitutes about 4-30% of olive oil, making it a vital player in both culinary and nutritional contexts .

The primary reaction involving triolein is its oxidation, which can be represented by the following equation:

C57H104O6+80O257CO2+52H2O\text{C}_{57}\text{H}_{104}\text{O}_6+80\text{O}_2\rightarrow 57\text{CO}_2+52\text{H}_2\text{O}

This reaction yields carbon dioxide and water, releasing energy in the process. The heat of combustion for triolein is approximately 8,389 kcal (35,100 kJ) per mole . Additionally, triolein can undergo hydrolysis to produce glycerol and oleic acid under acidic or enzymatic conditions .

Triolein plays a crucial role in biological systems as an energy source and a structural component of cell membranes. It is metabolized in the body to release fatty acids and glycerol, which are essential for various physiological functions. Research indicates that triolein may also influence lipid metabolism and has potential applications in therapeutic contexts, such as in the formulation of lipid-based drug delivery systems .

Triolein can be synthesized through several methods:

  • Esterification: The most common method involves the esterification of glycerol with oleic acid. This reaction typically requires catalysts such as sulfuric acid or lipases to promote the formation of the triglyceride.
  • Transesterification: This method involves reacting triglycerides with alcohols in the presence of a catalyst to form glycerol and fatty acid esters.
  • Microbial Fermentation: Some microorganisms can produce triolein through fermentation processes that convert sugars into lipids .

Triolein has diverse applications across various fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Cosmetics: Acts as a moisturizer and emollient in skincare formulations.
  • Pharmaceuticals: Serves as a carrier for lipid-soluble drugs and in controlled drug delivery systems.
  • Nutritional Supplements: Often included in dietary formulations due to its energy content and health benefits .

Studies have shown that triolein interacts with various compounds, influencing their solubility and bioavailability. For instance, it has been investigated for its role in enhancing the solubilization of poorly soluble drugs through lipid-based formulations. Additionally, research on its aggregation behavior in different solvents has provided insights into its potential use as a biosurfactant .

Triolein shares structural similarities with other triglycerides but is unique due to its specific composition of oleic acid. Here are some comparable compounds:

CompoundCompositionUnique Features
TripalmitinGlycerol + 3 Palmitic AcidsSaturated fat; higher melting point
DioleinGlycerol + 2 Oleic AcidsLess hydrophobic than triolein
MonoleinGlycerol + 1 Oleic AcidLower molecular weight; liquid at room temp
StearinGlycerol + 3 Stearic AcidsSaturated fat; commonly used in candles

Triolein's unique characteristic lies in its high unsaturation due to three oleic acid moieties, which confers different physical properties compared to more saturated triglycerides like tripalmitin or stearin .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline]

Color/Form

Colorless to yellowish, oily liquid
POLYMORPHIC

XLogP3

22.4

Hydrogen Bond Acceptor Count

6

Exact Mass

884.78329103 g/mol

Monoisotopic Mass

884.78329103 g/mol

Boiling Point

237 °C at 18 atm
Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/

Heavy Atom Count

63

Taste

Tasteless

Density

0.915 at 15 °C/4 °C

LogP

log Kow = 23 (est)

Odor

Odorless

Appearance

Solid powder

Melting Point

-4 °C
-32 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O05EC62663

Therapeutic Uses

/The aim of this study was/ To identify asymptomatic boys with X-linked adrenoleukodystrophy who have a normal magnetic resonance image (MRI), and to assess the effect of 4:1 glyceryl trioleate-glyceryl trierucate (Lorenzo's oil) on disease progression. Eighty-nine boys (mean +/- SD baseline age, 4.7 +/- 4.1 years; range, 0.2-15 years) were identified by a plasma very long-chain fatty acids assay used to screen at-risk boys. All were treated with Lorenzo's oil and moderate fat restriction. Plasma fatty acids and clinical status were followed for 6.9 +/- 2.7 years. Changes in plasma hexacosanoic acid levels were assessed by measuring the length-adjusted area under the curve, and a proportional hazards model was used to evaluate association with the development of abnormal MRI results and neurological abnormalities. Of the 89 boys, 24% developed MRI abnormalities and 11% developed both neurological and MRI abnormalities. Abnormalities occurred only in the 64 patients who were aged 7 years or younger at the time therapy was started. There was significant association between the development of MRI abnormalities and a plasma hexacosanoic acid increase. (For a 0.1-ug/mL increase in the length-adjusted area under the curve for the hexacosanoic acid level, the hazard ratio for incident MRI abnormalities in the whole group was 1.36; P = .01; 95% confidence interval, 1.07-1.72.) Results for patients aged 7 years or younger were similar (P = .04). In this single-arm study, hexacosanoic acid reduction by Lorenzo's oil was associated with reduced risk of developing MRI abnormalities. We recommend Lorenzo's oil therapy in asymptomatic boys with X-linked adrenoleukodystophy who have normal brain MRI results.
X-linked adrenoleukodystrophy (X-ALD) is an inherited disorder of peroxisomal metabolism, biochemically characterized by deficient beta-oxidation of saturated very long chain fatty acids (VLCFA). The consequent accumulation of these fatty acids in different tissues and in biological fluids is associated with a progressive central and peripheral demyelination, as well as with adrenocortical insufficiency and hypogonadism. Seven variants of this disease have been described, cerebral childhood being the most frequent. The recommended therapy consists of the use of the glyceroltrioleate/glyceroltrierucate mixture known as Lorenzo's Oil (LO), combined with a VLCFA-poor diet, but only in asymptomatic patients will this treatment prevent the progression of the symptomatology. In the present study we evaluated the biochemical course of patients with cerebral childhood (CCER) and asymptomatic clinical forms of X-ALD treated with LO associated with a VLCFA-restricted diet. We observed that hexacosanoic acid plasma concentrations and hexacosanoic/docosanoic ratio were significantly reduced in CCER patients during treatment when compared with diagnosis. Hexacosanoic acid plasma level was significantly reduced when compared with that at diagnosis and achieved the normal levels only in asymptomatic patients under LO treatment. In asymptomatic patients the magnitude of hexacosanoic acid decrease was higher than that of the CCER patients. These results show the good biochemical response of LO treatment in asymptomatic X-ALD patients. It is possible to suppose that this could be correlated with the prevention of the appearance of neurological signals in this group of patients treated with LO.
/The study/ investigated the possible therapeutic effect of decreasing plasma levels of very-long-chain fatty acids (C26:0) with a synthetic oil containing trioleate and trielucate (Lorenzo's oil) as well as increasing docosahexaenoic acid (DHA) in red blood cells (RBC) with DHA ethyl ester in four patients with Zellweger syndrome. /The study/ investigated serial changes of plasma C26:0 levels and DHA levels in RBC membranes by gas-liquid chromatography/mass spectrometry (GC/MS). After death, the fatty acid composition of each patient's cerebrum and liver was studied. Dietary administration of Lorenzo's oil diminished plasma C26:0 levels. Earlier administration of Lorenzo's oil was more effective and the response did not depend on the duration of administration. DHA was incorporated into RBC membrane lipids when administrated orally, and its level increased for several months. The final DHA level was correlated with the duration of administration and was not related to the timing of initiation of treatment. DHA levels in the brains and livers of treated patients were higher than in untreated patients. Early initiation of Lorenzo's oil and the long-term administration of DHA may be useful for patients with Zellweger syndrome.

Vapor Pressure

VP: 18 mm Hg at 237 °C

Impurities

Impurities: stearin, linolein.

Other CAS

122-32-7
41755-78-6

Absorption Distribution and Excretion

In the small intestine, most triglycerides are split into monoglycerides, free fatty acids, and glycerol, which are absorbed by the intestinal mucosa. Within the epithelial cells, resynthesized triglycerides collect into globules along with cholesterol and phospholipids and are encased in a protein coat as chylomicrons. Chylomicrons are transported in the lymph to the thoracic duct and eventually to the venous system. The chylomicrons are removed from the blood as they pass through the capillaries of adipose tissue. Fat is stored in adipose cells until it is transported to other tissues as free fatty acids which are used for cellular energy or incorporated into cell membranes.
When (14)C-labeled long-chain triglycerides are administered intravenously, 25% to 30% of the radiolabel is found in the liver within 30 to 60 minutes, with less than 5% remaining after 24 hours. Lesser amounts of radiolabel are found in the spleen and lungs. After 24 hours, nearly 50% of the radiolabel has been expired in carbon dioxide, with 1% of the carbon label remaining in the brown fat. The concentration of radioactivity in the epididymal fat is less than half that of the brown fat.
Rats were fed an emulsion diet (via stomach tube) consisting of 95 parts triolein (Glycerol Trioleate) and 5 parts glycerol 1- (14)C-trioleate. The percentage of administered glycerol 1- (14)C-trioleate that was identified in the lymph in 24 hours was 88%. In an earlier study four male rats (weights 250 g) were dosed orally with [1-(14)C]triolein. The percentage of radioactivity that was absorbed in 24 hours ranged from 57% to 92% (mean =78.2%). The percentage of absorbed activity that was recovered in the lymph fat from the thoracic duct ranged from 51% to 83% (mean =65.5%).
After a single dose of [1- (14)C]triolein was administered intravenously into fasted rats, a high rate of uptake was noted within the first hour in the following organs: liver, myocardium, gastric mucosa, and diaphragm. However, after 24 hours, radioactivity in these tissues had decreased markedly. A similar pattern of distribution was noted in mice; however, large amounts of radioactivity were also noted in the brown fat, white adipose tissue, and spleen, even after 24 hours.
For more Absorption, Distribution and Excretion (Complete) data for TRIOLEIN (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hydrolysis of /Triolein/ by hepatic triacylglycerol lipase in plasma from ICR mice has been demonstrated in vitro.
The metabolism of triolein in vitro was evaluated using isolated perfusion of a rat liver in tandem with an isolated rat hind-end. This permitted the study of lipid transfer between the two. In the absence of added triolein, a net removal of free fatty acids was demonstrated in both tissue beds when fatty acid gradients across tissue beds were measured. Following the addition of 100 mg of triolein (as [(3)H]-glycerol-[(14)C]triolein) to either reservoir in the system, an appreciable net production of free fatty acid was noted for the hind-end gradient at 30 minutes. This hind-end free fatty acid efflux amounted to more than one third of the catabolism of triolein.
In experimental studies, embolization of the cerebral hemisphere with triolein emulsion has revealed reversible magnetic resonance imaging (MRI) findings in the subacute stage. /The aim of this study was/ to investigate the changes in the major metabolites, by proton magnetic resonance spectroscopy (MRS), in a cerebral fat embolism induced by a triolein emulsion.The internal carotid arteries of 19 cats were injected with a triolein emulsion, and multivoxel MRS was performed 30 min, 1 day, and 7 days later. In the control group, six cats were injected with normal saline. The MR spectra were evaluated for N-acetyl aspartate (NAA), creatine (Cr), and choline (Cho), along with the presence of lipid and lactate. Semiquantitative analyses of NAA/Cr, Cho/Cr, NAA/Cho, and lipid/Cr ratios compared the median values of the ipsilateral metabolite ratios with those of the contralateral side and in the control group for each point in time.The NAA/Cr, Cho/Cr, and NAA/Cho ratios in the ipsilateral cerebral hemisphere of the embolized group after 30 min, 1 day, and 7days were not significantly different from the contralateral hemisphere of the embolized and control groups (P>0.05). The lipid/Cr ratio in the ipsilateral cerebral hemisphere of the embolized group was significantly higher when compared with the control group (P=0.012 at 30 min, P=0.001 on day 1, and P=0.018 on day 7). Cerebral fat embolism induced by a triolein emulsion resulted in no significant change in the major metabolites of the brain in the acute stage, except for an elevated lipid/Cr ratio, which suggests the absence of any significant hypoxic-ischemic changes in the lesions embolized using a fat emulsion.
Effects of protopanaxdiol (PDG) and protopanaxatriol (PTG) types of ginsenosides isolated from the leaves of American ginseng on porcine pancreatic lipase activity were determined in vitro. PDG inhibited the pancreatic lipase activity in a dose-dependent manner at the concentrations of 0.25-1 mg/mL. It inhibited hydrolysis of about 83.2% of triolein at about 1 mg/mL of PDG. However, PTG showed no inhibitory activity. Therefore, anti-obesity activity of PDG was evaluated in mice fed a high-fat diet. The results demonstrated that PDG was effective in preventing and healing obesity, fatty liver and hypertriglyceridemia in mice fed with a high-fat diet.

Wikipedia

Triolein
Unoprostone

Biological Half Life

/Half-life/ 4.5 minutes.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Agrochemicals -> Pesticides
Cosmetics -> Skin conditioning; Viscosity controlling; Emollient; Solvent; Refatting

Methods of Manufacturing

Preparation by esterification of oleic acid.
It is the predominating constituent in expressed almond oil, in lard oil, & in many of the more fluid animal oils & those of vegetable origin. It is separated & purified by cold expression, the other constituents being retained by their lack of fluidity at low temp.
The triglyceride of oleic acid, occurring in most fats and oils. It constitutes 70-80% of olive oil
Reaction of refined oil, eg, olive oil, with glycerol followed by fractional distillation; reaction of oleic acid with glycerol; separation & purification from fats & oils as liquid phase by cold expression.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Services
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE
Stable water-in-oil emulsions (with a high water content) for cosmetics are prepared by dissolving the neutral oil & 5-50% lecithin emulsifier at less than or equal to 70 °C, cooling to 0-12 °C, & adding water to a concentration of 50-83%. The neutral oil can be a glycerol, such as glyceryl trioleate, or propylene glycol ester of a carbon 8-12 fatty acid or isopropyl myristate.
One of the chief constituents of nondrying oils and fats.

Analytic Laboratory Methods

METHYL ESTERS OF FATTY ACIDS FROM ANIMAL & VEGETABLE FATS HAVING 8-24 CARBON ATOMS ARE SEPARATED & DETERMINED BY GAS CHROMATOGRAPHY. /METHYL ESTERS OF FATTY ACIDS/

Interactions

IM administration of tetracycline hydrochloride 250 mg/kg /to rats/ significantly decreased the intestinal absorption of intragastrically administration triolein.
The oral administration of 2 g neomycin/kg, twice daily, reduced in rats the in vivo intestinal absorption of (14)C-labeled triolein.
The purpose of this study is to evaluate the effect of dexamethasone on the damaged blood-ocular barrier caused by triolein emulsion, using contrast-enhanced MR imaging. An emulsion of 0.1-mL triolein in 20 mL of saline was infused into the carotid arteries of 32 cats, 12 cats were placed in the treatment group and 18 cats were placed in the Control group. Thirty minutes after the infusion of triolein emulsion, a set of orbital pre- and post-contrast T1-weighted MR images (T1WIs) were obtained. Infusion of 10 mg/kg dexamethasone into the ipsilateral carotid artery of each of the cats in the treatment group cats and 20 mL saline in each of the cats in the control group was given. A second set of pre- and post-contrast orbital T1WIs were obtained three hours following triolein emulsion infusion. Qualitative analysis was performed for the the anterior chamber (AC), the posterior chamber (PC), and in the vitreous humor of the ipsilateral and contralateral eyes. The signal intensity ratios of the ipsilateral eye over the contralateral eye were quantitatively evaluated in the three ocular chambers on the first and second set of T1WIs, and were then statistically compared. Qualitatively, the AC, the PC or the vitreous did not show immediate contrast enhancement on the first and the second set of post-contrast T1WIs. However, the AC and the PC showed delayed contrast enhancement for both groups of cats on the second pre-contrast T1WIs. No enhancement or minimally delayed enhancement was seen for the vitreous humor. Quantitatively, the signal intensity ratios in the PC of the treatment group of cats were statistically lower than the ratios of the control group of cats for the second set of T1WIs (p = 0.037). The AC and vitreous showed no statistically significant difference between the feline treatment group and control group (p > 0.05). Contrast-enhanced MR images revealed increased vascular permeability in the PC of the eye after infusion of triolein emulsion. Dexamethasone seems to decrease the breakdown of the blood-aqueous barrier in the PC.
Fat embolization (FE) is an often overlooked and poorly understood complication of skeletal trauma and some orthopedic procedures. Fat embolism can lead to major pulmonary damage associated with fat embolism syndrome (FES). A model of FE in unanesthetized rats, using intravenous injection of the neutral fat triolein, was used to study the potential therapeutic effect on lung histopathology of altering the production of, or response to, endogenous angiotensin (Ang) II. Either captopril, an Ang I converting enzyme inhibitor, or losartan, an Ang II type 1 receptor blocker, was injected 1 hour after FE by triolein injection. After euthanasia at 48 hours, histopathologic evaluation was used to compare the drug-treated animals with control animals that received only triolein. Histology of the lungs of rats treated only with triolein revealed severe, diffuse pathology. Alveolar septa showed severe, diffuse inflammation. Bronchial lumina showed severe mucosal epithelial loss. The media of the pulmonary small arteries and arterioles was thicker, and the lumen patency was reduced 60% to 70%. Trichrome staining confirmed the abundant presence of collagen in the media and adventitia, as well as collagen infiltrating the bronchial musculature. Both captopril and losartan treatments reduced the inflammatory, vasoconstrictor, and profibrotic effects present at 48 hr (p<0.001). With treatment, the vascular lumen remained patent, and the fat droplets were reduced in size and number. There was a reduction in the number of infiltrating leukocytes, macrophages, myofibroblasts, and eosinophils, along with a significant decrease in hemorrhage and collagen deposition (p<0.001). Pathologic changes in bronchial epithelium were also diminished. The results suggest that the use of drugs that act on the renin-Ang system might provide an effective and targeted therapy for fat embolism syndrome.
For more Interactions (Complete) data for TRIOLEIN (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Sassa T, Wakashima T, Ohno Y, Kihara A. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid. J Lipid Res. 2014 Mar;55(3):524-30. doi: 10.1194/jlr.M044586. Epub 2014 Jan 31. PubMed PMID: 24489110; PubMed Central PMCID: PMC3934736.
2: Mack Correa MC, Mao G, Saad P, Flach CR, Mendelsohn R, Walters RM. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function. Exp Dermatol. 2014 Jan;23(1):39-44. doi: 10.1111/exd.12296. PubMed PMID: 24372651; PubMed Central PMCID: PMC4068283.
3: Chun-Yen Lai, Kruse DE, Ferrara KW, Caskey CF. Creation and characterization of an ultrasound and CT phantom for noninvasive ultrasound thermometry calibration. IEEE Trans Biomed Eng. 2014 Feb;61(2):502-12. doi: 10.1109/TBME.2013.2282775. Epub 2013 Sep 19. PubMed PMID: 24107918; PubMed Central PMCID: PMC3990871.
4: Glaubitt D, Wulff K, Ulrich I. [Studies of the 14CO2 expiration following intragastric administration of 14C-glyceryl-trioleate and 14C-oleic acid in rats after whole body X-irradiation]. Fortschr Geb Rontgenstr Nuklearmed. 1968 Jun;108(6):790-4. German. PubMed PMID: 5748724.
5: Moser HW, Raymond GV, Koehler W, Sokolowski P, Hanefeld F, Korenke GC, Green A, Loes DJ, Hunneman DH, Jones RO, Lu SE, Uziel G, Giros ML, Roels F. Evaluation of the preventive effect of glyceryl trioleate-trierucate ("Lorenzo's oil") therapy in X-linked adrenoleukodystrophy: results of two concurrent trials. Adv Exp Med Biol. 2003;544:369-87. PubMed PMID: 14713253.
6: Platford RF. Glyceryl trioleate-water partition coefficients for three simple organic compounds. Bull Environ Contam Toxicol. 1979 Jan;21(1-2):68-73. PubMed PMID: 444710.
7: Altura BM, Hershey SG. Effects of glyceryl trioleate on the reticuloendothelial system and survival after experimental shock. J Pharmacol Exp Ther. 1970 Dec;175(3):555-64. PubMed PMID: 5489914.
8: Mouton D, Bouthillier Y, Feingold N, Feingold J, Decreusefond C, Stiffel C, Biozzi G. Genetic control of macrophage functions. I. Polygenic regulation of phagocytosis stimulation produced by Glyceryl Trioleate. J Exp Med. 1975 Feb 1;141(2):306-21. PubMed PMID: 1113063; PubMed Central PMCID: PMC2190529.
9: Yang Y, Decker EA, Xiao H, McClements DJ. Enhancing vitamin E bioaccessibility: factors impacting solubilization and hydrolysis of α-tocopherol acetate encapsulated in emulsion-based delivery systems. Food Funct. 2015 Jan;6(1):84-97. doi: 10.1039/c4fo00725e. Epub 2014 Oct 14. PubMed PMID: 25312787.
10: Rasmussen M, Moser AB, Borel J, Khangoora S, Moser HW. Brain, liver, and adipose tissue erucic and very long chain fatty acid levels in adrenoleukodystrophy patients treated with glyceryl trierucate and trioleate oils (Lorenzo's oil). Neurochem Res. 1994 Aug;19(8):1073-82. PubMed PMID: 7800117.
11: Marze S. Refining in silico simulation to study digestion parameters affecting the bioaccessibility of lipophilic nutrients and micronutrients. Food Funct. 2015 Jan;6(1):115-24. doi: 10.1039/c4fo00483c. Epub 2014 Oct 23. PubMed PMID: 25340470.
12: Guardiola-Serrano F, Beteta-Göbel R, Rodríguez-Lorca R, Ibarguren M, López DJ, Terés S, Alvarez R, Alonso-Sande M, Busquets X, Escribá PV. The Novel Anticancer Drug Hydroxytriolein Inhibits Lung Cancer Cell Proliferation via a Protein Kinase Cα- and Extracellular Signal-Regulated Kinase 1/2-Dependent Mechanism. J Pharmacol Exp Ther. 2015 Aug;354(2):213-24. doi: 10.1124/jpet.114.222281. Epub 2015 Jun 11. PubMed PMID: 26065701.
13: Hu QZ, Jang CH. A simple strategy to monitor lipase activity using liquid crystal-based sensors. Talanta. 2012 Sep 15;99:36-9. doi: 10.1016/j.talanta.2012.05.016. Epub 2012 May 16. PubMed PMID: 22967518.
14: Zhang LS, Xu M, Yang Q, Ryan RO, Howles P, Tso P. Apolipoprotein A-V deficiency enhances chylomicron production in lymph fistula mice. Am J Physiol Gastrointest Liver Physiol. 2015 Apr 1;308(7):G634-42. doi: 10.1152/ajpgi.00339.2014. Epub 2015 Jan 23. PubMed PMID: 25617349; PubMed Central PMCID: PMC4385892.
15: Kumari A, Gupta R. Functional characterisation of novel enantioselective lipase TALipA from Trichosporon asahii MSR54: sequence comparison revealed new signature sequence AXSXG among yeast lipases. Appl Biochem Biotechnol. 2015 Jan;175(1):360-71. doi: 10.1007/s12010-014-1268-5. Epub 2014 Oct 4. PubMed PMID: 25280633.
16: COOPER GN, WEST D. Effects of simple lipids on the phagocytic properties of peritoneal macrophages. 1. Stimulatory effects of glyceryl trioleate. Aust J Exp Biol Med Sci. 1962 Dec;40:485-98. PubMed PMID: 14022839.
17: Kleberg K, Nielsen LL, Stuhr-Hansen N, Nielsen J, Hansen HS. Evaluation of the immediate vascular stability of lipoprotein lipase-generated 2-monoacylglycerol in mice. Biofactors. 2014 Nov-Dec;40(6):596-602. doi: 10.1002/biof.1189. Epub 2014 Oct 30. PubMed PMID: 25359532.
18: Voigt N, Stein J, Galindo MM, Dunkel A, Raguse JD, Meyerhof W, Hofmann T, Behrens M. The role of lipolysis in human orosensory fat perception. J Lipid Res. 2014 May;55(5):870-82. doi: 10.1194/jlr.M046029. Epub 2014 Mar 31. PubMed PMID: 24688103; PubMed Central PMCID: PMC3995465.
19: Gouk SW, Cheng SF, Ong AS, Chuah CH. Stearic acids at sn-1, 3 positions of TAG are more efficient at limiting fat deposition than palmitic and oleic acids in C57BL/6 mice. Br J Nutr. 2014 Apr 14;111(7):1174-80. doi: 10.1017/S0007114513003668. Epub 2013 Nov 29. PubMed PMID: 24286356.
20: Luo T, Deng ZY, Li XP, Rao H, Fan YW. Triolein and trilinolein ameliorate oxidized low-density lipoprotein-induced oxidative stress in endothelial cells. Lipids. 2014 May;49(5):495-504. doi: 10.1007/s11745-014-3889-4. Epub 2014 Mar 7. PubMed PMID: 24604600.

Explore Compound Types